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Compound of Interest

Bis[4-(4-
Compound Name:
aminophenoxy)phenyl]sulfone

Cat. No. B080366

An In-depth Analysis of NMR and FTIR Data for Researchers and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis[4-(4-
am inophenoxy)phenyl]sulfone, a key monomer in the synthesis of high-performance polymers.
This document is intended for researchers, scientists, and professionals in drug development
and materials science who require detailed analytical data for this compound.

Introduction

Bis[4-(4-aminophenoxy)phenyl]sulfone, also known as BAPS, is an aromatic diamine with
the chemical formula C24H20N204S. Its structure, featuring ether linkages and a sulfone group,
imparts desirable properties to the polymers derived from it, such as high thermal stability and
good mechanical strength. Accurate spectroscopic characterization is crucial for quality control,
reaction monitoring, and understanding the structure-property relationships of BAPS-based
materials. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR)
and Fourier-Transform Infrared (FTIR) spectra.

Spectroscopic Data
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The following sections provide quantitative NMR and FTIR data for Bis[4-(4-
aminophenoxy)phenyl]sulfone.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
78-7.9 Doublet 4H Ar-H ortho to -SO2-
70-7.1 Doublet 4H Ar-H meta to -SO2-
6.8-6.9 Doublet 4H Ar-H ortho to -O-
6.6 -6.7 Doublet 4H Ar-H meta to -O-
~3.7 Broad Singlet 4H -NH:z

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (8) ppm Assighment

~160 Ar-C-O

~145 Ar-C-NH:z

~135 Ar-C-SO:2

~130 Ar-CH ortho to -SO2-
~120 Ar-CH meta to -O-
~118 Ar-CH meta to -SO2-
~115 Ar-CH ortho to -O-
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Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

FTIR Spectroscopy

The FTIR spectrum identifies the functional groups present in the molecule through their
characteristic vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment

3400 - 3500 Strong, Broad N-H stretching (amine)
3030 - 3100 Medium C-H stretching (aromatic)
1590 - 1610 Strong C=C stretching (aromatic)
1480 - 1520 Strong C=C stretching (aromatic)
1280 - 1350 Strong S=0 stretching (sulfone,

asymmetric)

C-O-C stretching (aryl ether,

1240 - 1260 Strong )

asymmetric)

S=0 stretching (sulfone,
1140 - 1170 Strong ]

symmetric)

) C-N stretching (aromatic

1100 - 1120 Medium )

amine)

C-H out-of-plane bending
820 - 850 Strong

(para-substituted benzene)

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and FTIR data
presented above.

'H and **C NMR Spectroscopy

Instrumentation: A Bruker AC-300 NMR spectrometer or equivalent.[1]

Sample Preparation:
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Weigh approximately 10-20 mg of Bis[4-(4-aminophenoxy)phenyl]sulfone.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCIs) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

Data Acquisition:
Insert the NMR tube into the spectrometer.
Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to
achieve a good signal-to-noise ratio.

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A longer
relaxation delay (e.g., 5 seconds) and a larger number of scans will be required due to the
low natural abundance of 13C.

Process the acquired data by applying Fourier transformation, phase correction, and
baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

FTIR Spectroscopy
Instrumentation: A Bruker IFS 85 FTIR spectrometer or equivalent.[1]

Sample Preparation (KBr Pellet Method):[1]

e Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven
to remove any moisture.
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 In an agate mortar, grind a small amount (1-2 mg) of the Bis[4-(4-
aminophenoxy)phenyl]sulfone sample to a fine powder.

e Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
e Grind the mixture until a fine, homogeneous powder is obtained.
o Transfer a small amount of the powder into a pellet press die.

o Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent
pellet.

Data Acquisition:

» Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Collect a background spectrum of the empty sample compartment.

o Collect the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm™1).

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectroscopic analysis of Bis[4-
(4-aminophenoxy)phenyl]sulfone.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Relationship between Spectra and Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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